(3R,4R)-3-Amino-4-hydroxypentanoic acid is an organic compound notable for its specific stereochemistry, characterized by the presence of both an amino group and a hydroxyl group on a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 133.146 g/mol. The compound exists as a chiral molecule, which means it can exist in different spatial arrangements that can lead to different biological activities and chemical reactivities .
(3R,4R)-3-Amino-4-hydroxypentanoic acid has been studied for its potential roles in biological systems. It may act as a precursor to biologically active compounds and is involved in various metabolic pathways. Its mechanism of action often involves interactions with specific enzymes or receptors, where the amino and hydroxyl groups allow for hydrogen bonding and ionic interactions that can modulate enzyme activity .
The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid typically involves chiral starting materials or catalysts to ensure the correct stereochemistry. Common synthetic routes include:
This compound has several applications across various fields:
The interaction studies involving (3R,4R)-3-Amino-4-hydroxypentanoic acid focus on its ability to influence enzyme activity and metabolic pathways. Its unique stereochemistry allows it to fit into active sites of enzymes, potentially acting as an inhibitor or activator, thus affecting biochemical processes such as amino acid metabolism and neurotransmitter synthesis .
(3R,4R)-3-Amino-4-hydroxypentanoic acid is distinguished by its specific stereochemistry, which results in unique biological activities and chemical reactivities compared to its isomers and similar compounds. This uniqueness makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .
The systematic nomenclature of (3R,4R)-3-Amino-4-hydroxypentanoic acid follows IUPAC conventions, with the compound formally designated as (3R,4R)-3-amino-4-hydroxypentanoic acid. The stereochemical descriptors (3R,4R) indicate the absolute configuration at the third and fourth carbon atoms, which are critical for the compound's biological activity and chemical behavior. Alternative nomenclature includes L-beta-Homothreonine, reflecting its structural relationship to the proteinogenic amino acid threonine.
The molecular formula C₅H₁₁NO₃ represents the free base form, with a molecular weight of 133.15 g/mol. The compound features a pentanoic acid backbone with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position. This structural arrangement classifies it as a beta-amino acid, where the amino group is attached to the beta-carbon (two carbons away from the carboxylate group). The stereochemical configuration is absolutely defined, with both stereocenters exhibiting R-configuration according to Cahn-Ingold-Prelog priority rules.
In its salt form, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride carries the molecular formula C₅H₁₂ClNO₃ and molecular weight of 169.61 g/mol. The hydrochloride formation enhances solubility and stability characteristics, making it more suitable for pharmaceutical applications and research purposes. The compound exhibits multiple synonyms in chemical databases, including H-L-beta-HThr-OH and 3-amino-2,3,5-trideoxy-D-threo-pentonic acid.
The historical development of (3R,4R)-3-Amino-4-hydroxypentanoic acid research traces back to early investigations of amino acid metabolism and threonine biosynthesis. Pioneering work in the 1950s established fundamental understanding of threonine synthesis from homoserine, involving enzymatic processes that would later inform synthetic approaches to related compounds. The enzymatic conversion of homoserine to threonine was demonstrated to involve two distinct steps: formation of a stable intermediary product from homoserine and ATP, followed by conversion to threonine by a separate enzyme.
Research into beta-amino acids gained significant momentum in the 1990s, particularly through the work of Dieter Seebach and Samuel Gellman, who published early studies on beta-peptides in 1996. These investigations revealed that beta-amino acids, including derivatives like (3R,4R)-3-Amino-4-hydroxypentanoic acid, possessed unique conformational properties and resistance to proteolytic degradation. The recognition that beta-amino acids could form well-ordered secondary structures consisting of helices, turns, and sheets revolutionized peptide design strategies.
Natural occurrence studies identified beta-amino acids in various biological systems, though (3R,4R)-3-Amino-4-hydroxypentanoic acid itself appears to be primarily a synthetic derivative rather than a naturally occurring compound. The metabolic pathway of beta-aminoisobutyric acid, a related beta-amino acid, was established through studies showing its formation from thymine catabolism, providing insights into beta-amino acid metabolism more broadly.
Beta-amino acids represent a distinct class of amino acids characterized by the positioning of the amino group on the beta-carbon, creating a three-carbon spacer between the amino and carboxyl termini. This structural feature distinguishes them from alpha-amino acids, which constitute the standard building blocks of proteins. The classification system for beta-amino acids considers both the carbon substitution pattern and stereochemical configuration.
Within the beta-amino acid taxonomy, compounds are categorized as beta-2 or beta-3 amino acids based on the carbon bearing the organic residue group. (3R,4R)-3-Amino-4-hydroxypentanoic acid represents a beta-3 amino acid, as the amino group resides on the carbon adjacent to the backbone substituent. This classification has important implications for conformational behavior and biological activity.
The structural diversity of beta-amino acids encompasses both achiral and chiral variants, with (3R,4R)-3-Amino-4-hydroxypentanoic acid belonging to the chiral category due to its defined stereochemistry. Chiral beta-amino acids exhibit enhanced biological activities compared to their achiral counterparts, reflecting the importance of three-dimensional molecular recognition in biological systems.